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2-(1-Aminobutyl)-4-chloro-6-methylphenol

Cat. No.: B13302092
M. Wt: 213.70 g/mol
InChI Key: ZEWDANVXBQQTSK-UHFFFAOYSA-N
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Description

Contextualization within Phenol (B47542) and Amine Chemistry

The chemistry of substituted phenolic amines is a synthesis of the principles governing phenols and amines. Phenol, a hydroxyl group attached to a benzene (B151609) ring, is characterized by the electron-donating nature of the -OH group, which activates the aromatic ring toward electrophilic substitution, primarily at the ortho and para positions. wikipedia.orgchemistrysteps.com The hydroxyl proton is weakly acidic due to the resonance stabilization of the resulting phenoxide anion. wikipedia.org

Amines are organic derivatives of ammonia (B1221849) and are characterized by the lone pair of electrons on the nitrogen atom, which imparts basicity and nucleophilicity. ncert.nic.in Aromatic amines, such as aniline (B41778), feature an amino group directly attached to a benzene ring. Similar to the hydroxyl group, the amino group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution reactions due to the nitrogen's ability to donate electron density to the ring. ncert.nic.inlibretexts.org

Importance of Halogenated and Alkyl-Substituted Phenols in Organic Chemistry

Halogenated and alkyl-substituted phenols are foundational intermediates in organic synthesis and are crucial for constructing more complex molecules. Their importance stems from the way these substituents modulate the reactivity of the phenol ring.

Alkyl-Substituted Phenols: Alkyl groups, such as the methyl group in the target molecule, are electron-donating through an inductive effect. This property activates the aromatic ring, making it more susceptible to electrophilic attack than phenol itself. science.gov The position of the alkyl group influences the regioselectivity of subsequent reactions. For example, 4-methylphenol (p-cresol) is a common starting material for the synthesis of more complex phenols. google.com

Halogenated Phenols: Halogens exert a dual electronic effect on aromatic rings. They are electron-withdrawing through induction but electron-donating through resonance. ncert.nic.in While the inductive effect generally deactivates the ring towards electrophilic substitution compared to unsubstituted phenol, the resonance effect directs incoming electrophiles to the ortho and para positions. wikipedia.orgchemistrysteps.com This combination of properties makes halogenated phenols, such as 2-chloro-4-methylphenol, versatile precursors. google.com The halogen can also serve as a leaving group in nucleophilic aromatic substitution reactions under certain conditions or participate in cross-coupling reactions.

The presence of both halogen and alkyl substituents, as seen in 4-chloro-6-methylphenol (the parent phenol of the title compound), provides a finely tuned substrate for further functionalization.

Structural Features and Reactivity Principles of 2-(1-Aminobutyl)-4-chloro-6-methylphenol and Related Congeners

The specific structure of this compound dictates its chemical identity and reactivity. The molecule is built on a 4-chloro-6-methylphenol core, with a 1-aminobutyl group introduced at the ortho position relative to the hydroxyl group.

Table 1: Chemical Properties of this compound
PropertyValue
Molecular FormulaC₁₁H₁₆ClNO
Molecular Weight213.70 g/mol
IUPAC NameThis compound
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2
Rotatable Bond Count4

Structural Features:

Phenolic Ring: The core is a phenol ring with three substituents in addition to the aminobutyl group: a hydroxyl (-OH) group, a methyl (-CH₃) group, and a chlorine (-Cl) atom.

Substituent Positions: The hydroxyl group defines position 1. The aminobutyl group is at position 2, the chlorine at position 4, and the methyl group at position 6. This arrangement leaves the 3 and 5 positions of the aromatic ring unsubstituted.

Chirality: The aminobutyl group is attached to the ring via its first carbon, which is also bonded to the amino group and a hydrogen atom. This carbon is a chiral center, meaning the compound can exist as a pair of enantiomers.

Reactivity Principles: The reactivity of this compound is dictated by the collective influence of its functional groups on the aromatic ring and the reactivity of the side chain.

Electrophilic Aromatic Substitution: The aromatic ring is highly substituted. The hydroxyl, methyl, and aminobutyl groups are all activating and ortho-, para-directing. The chlorine atom is deactivating but also an ortho-, para-director. The combined powerful activating effect of the -OH and alkyl groups makes the ring highly nucleophilic. The available positions for substitution are C3 and C5. The directing effects of the existing groups would steer an incoming electrophile, with the steric hindrance from the adjacent bulky groups also playing a critical role.

Synthesis via Mannich Reaction: Compounds of this type are typically synthesized through the Mannich reaction. numberanalytics.comwikipedia.org This is a three-component condensation involving a phenol with an active hydrogen (like 4-chloro-6-methylphenol), an aldehyde (butyraldehyde), and an amine (ammonia). researchgate.netacs.org The reaction proceeds via the formation of an iminium ion from the aldehyde and amine, which then acts as an electrophile and attacks the electron-rich phenol ring, usually at the ortho position to the activating hydroxyl group. acs.orgtandfonline.comresearchgate.net

Side-Chain Reactivity: The primary amino group on the butyl side chain exhibits typical amine reactivity. It is basic and can be protonated to form an ammonium (B1175870) salt. It can also act as a nucleophile, undergoing reactions such as acylation, alkylation, and formation of Schiff bases. ncert.nic.in

Phenolic -OH Reactivity: The hydroxyl group can be deprotonated by a base to form a phenoxide ion, which is a much stronger nucleophile than the neutral phenol. chemistrysteps.com It can also be converted into an ether or ester.

Related Congeners: The structural framework of this compound allows for numerous variations, leading to a wide range of related congeners. These can differ by:

Alkyl Side Chain: The length and branching of the N-alkyl side chain can be varied.

Amine Substitution: The primary amine could be replaced with a secondary or tertiary amine by using different amines in the Mannich synthesis. researchgate.net

Ring Substituents: The nature and position of the halogen and alkyl groups on the aromatic ring can be altered. Examples of related halogenated phenols used in synthesis include 2-bromo-4-chloro-6-methylphenol (B1269896) and 2-bromo-6-chloro-4-methylphenol. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16ClNO B13302092 2-(1-Aminobutyl)-4-chloro-6-methylphenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

2-(1-aminobutyl)-4-chloro-6-methylphenol

InChI

InChI=1S/C11H16ClNO/c1-3-4-10(13)9-6-8(12)5-7(2)11(9)14/h5-6,10,14H,3-4,13H2,1-2H3

InChI Key

ZEWDANVXBQQTSK-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=C(C(=CC(=C1)Cl)C)O)N

Origin of Product

United States

Advanced Synthetic Methodologies for 2 1 Aminobutyl 4 Chloro 6 Methylphenol and Analogues

Regioselective Synthesis Pathways of Substituted Aminophenols

Achieving the desired substitution pattern on the phenol (B47542) ring is a critical challenge in the synthesis of compounds like 2-(1-Aminobutyl)-4-chloro-6-methylphenol. The directing effects of the hydroxyl, chloro, and methyl groups must be carefully managed to ensure the correct placement of the aminobutyl group.

Direct functionalization of aromatic C-H bonds is a powerful tool for introducing amino and hydroxyl groups. These methods can offer more direct and atom-economical routes compared to traditional multi-step sequences.

One strategy involves the directed ortho cupration of a substituted phenol, followed by amination or hydroxylation. nih.gov For instance, a suitably protected 4-chloro-6-methylphenol could be subjected to deprotonative cupration, directing the introduction of an amino group precursor to the C2 position. Subsequent reaction with an aminating agent, such as BnONH2, can yield the corresponding primary aniline (B41778). nih.gov This approach offers high regioselectivity, dictated by the directing group on the aromatic ring.

Alternatively, enzymatic approaches using tyrosinase can achieve ortho-hydroxylation of aromatic amines. nih.gov This biocatalytic method can be applied to a pre-formed 4-chloro-6-methylaniline to introduce a hydroxyl group at the C2 position, followed by the introduction of the aminobutyl side chain. The enzyme's specificity ensures high regioselectivity under mild reaction conditions.

A novel metal- and oxidant-free strategy for the synthesis of 2-aminophenols involves a cascade nih.govnih.gov-sigmatropic rearrangement of N-arylhydroxylamines. nih.gov This method provides access to a wide range of 2-aminophenols with high regioselectivity and functional group tolerance. nih.gov

Method Key Features Potential Application
Directed ortho CuprationHigh regioselectivity, broad scope. nih.govIntroduction of an amino group at the C2 position of a 4-chloro-6-methylphenol derivative. nih.gov
Enzymatic HydroxylationHigh specificity, mild conditions. nih.govOrtho-hydroxylation of 4-chloro-6-methylaniline. nih.gov
nih.govnih.gov-Sigmatropic RearrangementMetal- and oxidant-free, high regioselectivity. nih.govSynthesis of the core 2-amino-4-chloro-6-methylphenol (B1338043) scaffold. nih.gov

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. rug.nl MCRs are particularly useful for generating libraries of structurally diverse compounds and can be adapted for the synthesis of phenolic amine scaffolds. nih.govmdpi.com

The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that can be employed to construct α-aminoacyl amide scaffolds. nih.gov By using a phenolic aldehyde, an amine, a carboxylic acid, and an isocyanide, a complex structure bearing the desired functionalities can be assembled in a single step. For the synthesis of this compound analogues, a protected 2-hydroxy-5-chloro-3-methylbenzaldehyde could be used as the aldehyde component.

Another relevant MCR is the Petasis three-component reaction, which couples an aldehyde, an amine, and a boronic acid to form α-amino acids. nih.gov This reaction could be adapted to introduce the aminobutyl side chain onto the phenolic ring.

Reaction Components Product Type
Ugi Four-Component Reaction (U-4CR)Aldehyde, Amine, Carboxylic Acid, Isocyanideα-Aminoacyl Amide nih.gov
Petasis Three-Component ReactionAldehyde, Amine, Boronic Acidα-Amino Acid nih.gov

The precise placement of the chloro and methyl groups on the phenol ring is crucial for the final structure of the target compound. These groups are typically introduced through electrophilic aromatic substitution reactions, where the regioselectivity is governed by the directing effects of the substituents already present on the ring.

For the synthesis of 2-chloro-4-methylphenol, a key intermediate, the chlorination of 4-methylphenol can be performed using a chlorinating agent in the presence of a Lewis acid catalyst system. google.com This process can achieve high yields and selectivity for the desired isomer. google.com The reaction temperature and the choice of catalyst are critical parameters for controlling the regioselectivity. google.com

The introduction of a methyl group can be achieved through Friedel-Crafts alkylation. rsc.org However, this reaction can sometimes lead to a mixture of ortho- and para-substituted products and over-alkylation. rsc.org To improve regioselectivity, a directing group on the phenolic hydroxyl group is often employed. rsc.org

Reaction Reagents Key Considerations
ChlorinationChlorinating agent (e.g., SO2Cl2), Lewis acid catalystCatalyst choice and reaction temperature control regioselectivity. google.com
Friedel-Crafts AlkylationAlkyl halide, Lewis acid catalystCan produce mixtures of isomers; directing groups may be necessary for high regioselectivity. rsc.org

Stereoselective Synthesis of the Aminobutyl Side Chain

The 1-aminobutyl side chain in this compound contains a stereocenter, making stereoselective synthesis a critical aspect for obtaining enantiomerically pure compounds.

One approach involves the use of chiral auxiliaries to control the stereochemistry of the newly formed stereocenter. For example, a chiral sulfinamide auxiliary can be used to direct the stereoselective addition of a nucleophile to an imine, allowing for the synthesis of chiral amines. This methodology allows for the easy introduction of different substituents and the ability to switch the absolute configuration of the new stereocenter by changing the configuration of the chiral auxiliary. nih.gov

Biocatalysis offers another powerful tool for stereoselective synthesis. Pyridoxal 5'-phosphate (PLP)-dependent enzymes can be used in synergistic photoredox-pyridoxal radical biocatalysis to achieve the stereoselective synthesis of non-canonical amino acids. nih.gov This approach could potentially be adapted for the asymmetric synthesis of the aminobutyl side chain.

Green Chemistry Approaches in Aminophenol Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of aminophenol synthesis, this often involves the use of environmentally benign solvents, catalysts, and reaction conditions.

The traditional synthesis of 4-aminophenol (B1666318), a related compound, often involves the nitration of benzene (B151609), which generates significant acid and salt waste. digitellinc.com Greener alternatives include the catalytic hydrogenation of nitrobenzene (B124822) in supercritical CO2 and water. researchgate.net This process avoids the use of strong acids and simplifies product purification. researchgate.net The in situ formation of carbonic acid provides the necessary acidic environment, which can be easily removed by depressurization. researchgate.net

Another green approach is the mechanochemical synthesis of 4-aminophenol from 4-nitrophenol (B140041) using a ball mill. rsc.org This solvent-free method can lead to higher yields and improved process mass intensity compared to traditional stirred-tank hydrogenations. rsc.org

Electrochemical methods also offer a green route for the synthesis of 4-aminophenol from 4-nitrophenol. researchgate.net This approach avoids the use of toxic and aggressive chemical reducing agents and minimizes the production of waste. researchgate.net

Green Chemistry Approach Key Features Environmental Benefits
Catalytic Hydrogenation in scCO2/H2OAvoids strong acids, self-neutralizing system. researchgate.netReduced acid waste and salt byproducts. researchgate.net
Mechanochemical SynthesisSolvent-free, high yields. rsc.orgElimination of solvent use and waste. rsc.org
Electrochemical SynthesisAvoids toxic reducing agents. researchgate.netReduced use of hazardous chemicals and minimal waste generation. researchgate.net

Advanced Spectroscopic Characterization for Structural Elucidation and Electronic Properties

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For 2-(1-Aminobutyl)-4-chloro-6-methylphenol, ¹H and ¹³C NMR spectra provide initial information on the chemical environment of each proton and carbon atom. The expected chemical shifts are influenced by the electron-donating effects of the hydroxyl, amino, and methyl groups, and the electron-withdrawing nature of the chloro substituent.

Given the substitution pattern, the aromatic region of the ¹H NMR spectrum is expected to show two singlets or two doublets with a very small meta-coupling constant. The protons of the aminobutyl side chain would present more complex splitting patterns. The chiral center at the first carbon of the butyl group (C1') would render the adjacent methylene (B1212753) (C2') protons diastereotopic, potentially leading to a complex multiplet. The terminal methyl group (C4') of the butyl chain would appear as a triplet.

In the ¹³C NMR spectrum, distinct signals are anticipated for the two quaternary aromatic carbons (C2, C4, C6, and the hydroxyl-bearing C1), the two aromatic CH carbons, and the four unique carbons of the butyl side chain. The carbon attached to the electronegative chlorine atom (C4) would be shifted downfield, while the carbons bearing the electron-donating hydroxyl (C1) and methyl (C6) groups would be shifted upfield relative to benzene (B151609).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous compounds. Actual experimental values may vary.)

¹H NMR Predictions
Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Ar-H (at C3) 6.8 - 7.1 d (J ≈ 2-3 Hz)
Ar-H (at C5) 6.9 - 7.2 d (J ≈ 2-3 Hz)
OH 4.5 - 6.0 br s
NH₂ 1.5 - 3.0 br s
CH (C1') 3.8 - 4.2 t or m
CH₂ (C2') 1.4 - 1.7 m
CH₂ (C3') 1.2 - 1.5 m
CH₃ (C4') 0.8 - 1.0 t

¹³C NMR Predictions

Carbon Predicted Chemical Shift (δ, ppm)
C1 (C-OH) 148 - 152
C2 (C-Alkyl) 125 - 130
C3 (Ar-CH) 128 - 132
C4 (C-Cl) 122 - 126
C5 (Ar-CH) 127 - 131
C6 (C-CH₃) 124 - 128
C1' (CH) 50 - 55
C2' (CH₂) 30 - 35
C3' (CH₂) 18 - 22
C4' (CH₃) 13 - 15

To confirm the precise atomic arrangement and assign the signals predicted above, a suite of two-dimensional (2D) NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would be expected to show a clear correlation pathway along the butyl chain: the proton at C1' would show a cross-peak to the C2' methylene protons, which in turn would correlate with the C3' protons, and finally the C3' protons would correlate with the terminal C4' methyl protons. The two aromatic protons may show a weak cross-peak corresponding to their four-bond meta-coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons. The HSQC spectrum would provide unambiguous one-bond correlations: the aromatic protons to their respective carbons (C3 and C5), the Ar-CH₃ protons to the methyl carbon, and each proton signal from the aminobutyl chain (C1', C2', C3', C4') to its corresponding carbon signal. This is invaluable for assigning the crowded aliphatic region of the ¹³C spectrum.

The proton at C1' of the butyl group showing a cross-peak to the aromatic C2, confirming the attachment point of the side chain.

The aromatic proton at C3 showing correlations to C1, C2, and C5.

The aromatic proton at C5 showing correlations to C1, C3, and C4.

The methyl protons (at C6) showing correlations to C1, C5, and C6.

These combined 2D techniques allow for the step-by-step assembly of the molecular structure, confirming the substitution pattern on the aromatic ring and the structure of the aminobutyl side chain.

While solution-state NMR provides data on molecules in a dynamic, averaged state, solid-state NMR (ssNMR) offers insight into the structure of the compound in its crystalline form. emory.eduwikipedia.org In the solid state, anisotropic interactions that are averaged out in solution lead to very broad spectral lines. emory.edu Techniques such as Magic Angle Spinning (MAS) are used to narrow these lines and obtain high-resolution spectra. wikipedia.org

For this compound, ¹³C ssNMR would be particularly useful. The presence of different crystalline forms, or polymorphs, could be identified as they would exhibit distinct sets of chemical shifts due to differences in the local electronic environment caused by varied crystal packing arrangements. europeanpharmaceuticalreview.com Furthermore, ssNMR can be used to probe intermolecular interactions, such as hydrogen bonding involving the phenolic and aminic groups, which can influence the chemical shifts observed in the solid state. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes (stretching, bending, etc.). These two techniques are complementary and together offer a comprehensive vibrational profile. For this compound, the spectra would be dominated by vibrations from the O-H, N-H, C-H (aromatic and aliphatic), C-O, C-N, and C-Cl bonds, as well as aromatic ring vibrations.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound (Note: These are typical ranges and actual peak positions may vary.)

Functional Group/Vibration Predicted Wavenumber (cm⁻¹) Expected Intensity (IR)
O-H Stretch (Phenolic) 3200 - 3600 Strong, Broad
N-H Stretch (Amine) 3300 - 3500 Medium, (two bands for -NH₂)
C-H Stretch (Aromatic) 3000 - 3100 Medium
C-H Stretch (Aliphatic) 2850 - 2960 Strong
Aromatic C=C Stretch 1450 - 1600 Medium to Strong
N-H Bend (Amine) 1590 - 1650 Medium
C-H Bend (Aliphatic) 1375 - 1465 Medium
C-O Stretch (Phenolic) 1200 - 1260 Strong
C-N Stretch (Aliphatic Amine) 1020 - 1250 Medium to Weak

The phenolic hydroxyl (O-H) and aminic (N-H) groups are key reporters in the vibrational spectrum.

Phenolic O-H Vibrations: The O-H stretching vibration of phenols typically appears as a strong, broad band in the region of 3200-3600 cm⁻¹. libretexts.org The broadening is a characteristic result of intermolecular hydrogen bonding, which is prevalent in the solid and pure liquid states. The C-O stretching vibration associated with the phenol (B47542) group is also prominent, expected in the 1200-1260 cm⁻¹ range. ias.ac.in The O-H in-plane bending vibration is often observed around 1330-1390 cm⁻¹.

Aminic N-H Vibrations: A primary amine (-NH₂) group is characterized by two N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching modes. These bands are typically of medium intensity and are sharper than the O-H stretch. The N-H bending or "scissoring" vibration is expected to appear in the 1590-1650 cm⁻¹ range.

The chloro and methyl substituents on the aromatic ring have distinct effects on its vibrational modes.

Methyl Substituent: The methyl group introduces characteristic C-H stretching and bending vibrations. Asymmetric and symmetric C-H stretches are found in the 2850-2960 cm⁻¹ region. researchgate.net Asymmetric and symmetric C-H bending modes are expected near 1450 cm⁻¹ and 1375 cm⁻¹, respectively. The C-C stretching vibration between the methyl group and the aromatic ring is also identifiable, though it is often coupled with other ring modes. ias.ac.in

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule, primarily the π → π* and n → π* transitions of conjugated systems and heteroatoms. The phenol chromophore exhibits characteristic absorptions in the UV region. The spectrum of this compound is expected to show absorption bands related to the electronic transitions of the substituted benzene ring.

For unsubstituted phenol in a non-polar solvent, two main absorption bands are typically observed around 210 nm and 270 nm, which are attributed to π → π* transitions. The substituents on the ring—hydroxyl, amino, chloro, and methyl—all act as auxochromes, which can modify the absorption maxima (λ_max) and their intensities.

The hydroxyl and amino groups are powerful activating auxochromes that typically cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). The chloro and methyl groups also contribute to a red shift, albeit usually to a lesser extent. ias.ac.in The cumulative effect of these four substituents is expected to shift the primary absorption bands to significantly longer wavelengths compared to benzene or unsubstituted phenol. The electronic absorption spectrum of chloromethyl phenols has been analyzed in terms of several excited state frequencies which can be correlated with ground state frequencies observed in infrared spectra. ias.ac.in

Mass Spectrometry for High-Resolution Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound by providing a highly accurate mass-to-charge ratio. This technique, coupled with fragmentation analysis (MS/MS), can elucidate the structural features of a molecule by breaking it into smaller, charged fragments.

Despite the utility of this technique, specific experimental mass spectrometry data for this compound is not available in the reviewed scientific literature. Theoretical calculations can predict the expected mass and isotopic pattern, which would be crucial for its identification in future studies.

Table 1: Theoretical Mass Spectrometry Data for this compound (C₁₁H₁₆ClNO)

Parameter Predicted Value
Molecular Formula C₁₁H₁₆ClNO
Monoisotopic Mass 213.09204 g/mol
Nominal Mass 213 g/mol

This table represents theoretically calculated values, as no experimental data has been published.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the compound's physical and chemical properties.

A thorough search of crystallographic databases and the scientific literature indicates that the crystal structure of this compound has not yet been determined or reported. Therefore, no experimental data on its unit cell dimensions, bond lengths, or bond angles is available. Future crystallographic studies would be necessary to provide these critical structural details.

Table 2: Required Parameters from a Future X-ray Crystallography Study of this compound

Crystallographic Parameter Information to be Determined
Crystal System e.g., Monoclinic, Orthorhombic, etc.
Space Group The symmetry of the unit cell.
Unit Cell Dimensions (Å) a, b, c
Unit Cell Angles (°) α, β, γ
Key Bond Lengths (Å) C-Cl, C-O, C-N, C-C (aromatic and aliphatic)
Key Bond Angles (°) Angles defining the geometry around the phenol ring and the aminobutyl side chain.

This table outlines the data that would be obtained from an X-ray crystallographic analysis, which is currently unavailable for this compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT, ab initio) for Molecular Geometry and Electronic Structure

Quantum chemical calculations are powerful tools for investigating the fundamental properties of molecules. For 2-(1-Aminobutyl)-4-chloro-6-methylphenol, methods like Density Functional Theory (DFT), particularly with the B3LYP functional, and ab initio calculations are employed to model its structural and electronic characteristics with a high degree of accuracy.

Optimized Geometries and Conformational Analysis

Computational studies have been utilized to determine the most stable three-dimensional arrangement of atoms in this compound. The process of geometry optimization involves finding the minimum energy structure on the potential energy surface. For molecules with flexible side chains, such as the aminobutyl group in this compound, conformational analysis is crucial to identify the various possible spatial arrangements (conformers) and their relative stabilities.

Table 1: Representative Theoretical Bond Lengths and Angles for a Phenolic Ring Structure (Illustrative)

ParameterTypical Calculated Value (Å or °)Method/Basis Set
C-C (aromatic)1.39 - 1.41B3LYP/6-311G(d,p)
C-O1.36B3LYP/6-311G(d,p)
C-Cl1.74B3LYP/6-311G(d,p)
C-C-C (aromatic)~120B3LYP/6-311G(d,p)

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that reflects the molecule's chemical stability and reactivity. nih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. nih.gov For aromatic compounds like this compound, the HOMO is typically a π-orbital associated with the electron-rich phenol (B47542) ring, while the LUMO is often a π*-antibonding orbital. The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack. In similar molecules, the HOMO and LUMO are often localized on the phenol ring system. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies

OrbitalTypical Calculated Energy (eV)Significance
HOMO-6.0 to -5.5Electron-donating capacity
LUMO-2.0 to -1.5Electron-accepting capacity
Energy Gap (ΔE)4.0 to 4.5Chemical reactivity and stability

Note: These energy values are representative based on computational studies of analogous phenolic compounds and are for illustrative purposes only.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is key to understanding its polarity, solubility, and intermolecular interactions. Mulliken population analysis and Natural Bond Orbital (NBO) analysis are common methods to calculate the partial charges on each atom.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. nih.gov The MEP is a valuable tool for predicting the sites of chemical reactivity. nih.gov In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. For this compound, the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group are expected to be regions of high negative potential, while the hydrogen atoms of the hydroxyl and amino groups would exhibit positive potential.

Spectroscopic Property Prediction and Validation

Computational chemistry plays a vital role in predicting and interpreting spectroscopic data. Theoretical calculations can provide simulated spectra that aid in the analysis and assignment of experimental results.

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the 1H and 13C NMR chemical shifts of a molecule. These predicted shifts, when compared to experimental data, can confirm the proposed structure and help in the assignment of signals. The chemical shifts are sensitive to the electronic environment of each nucleus, making them a good probe for the molecular structure.

Simulated Vibrational Spectra and Band Assignment

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. Quantum chemical calculations can compute the harmonic vibrational frequencies and their corresponding intensities. These calculated frequencies often have systematic errors, which can be corrected using scaling factors to achieve better agreement with experimental spectra. researchgate.net The analysis of the calculated vibrational modes allows for a detailed assignment of the bands observed in the experimental IR and Raman spectra to specific molecular motions, such as stretching, bending, and torsional modes of the functional groups present in this compound, including the O-H, N-H, C-H, C-O, and C-Cl bonds. researchgate.netias.ac.in

Table 3: Common Vibrational Modes and Typical Wavenumber Ranges for Substituted Phenols

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Intensity
O-H stretch3200 - 3600Broad, Strong
N-H stretch3300 - 3500Medium
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Strong
C=C stretch (aromatic)1450 - 1600Medium to Strong
C-O stretch1200 - 1300Strong
C-Cl stretch600 - 800Strong

Note: The wavenumber ranges in Table 3 are general and can be influenced by the specific substitution pattern and molecular environment.

Molecular Dynamics Simulations for Solution-Phase Behavior

An MD simulation of this compound would involve placing the molecule in a simulated box of solvent molecules. The interactions between all atoms are calculated using a force field, which is a set of parameters that describe the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time, providing insights into the molecule's conformational changes, solvation, and potential interactions with other molecules.

Key aspects that could be investigated for this compound using MD simulations include:

Solvation Shell Analysis: Examining the arrangement and dynamics of solvent molecules (e.g., water) around the different functional groups of the compound. The polar aminobutyl and hydroxyl groups are expected to form hydrogen bonds with water, while the aromatic ring and methyl group will have hydrophobic interactions.

Conformational Flexibility: The aminobutyl side chain has several rotatable bonds, and MD simulations can reveal the preferred conformations of this chain in solution. This is important as the three-dimensional shape of the molecule can significantly influence its biological activity.

Hydrogen Bonding Dynamics: The simulations can quantify the lifetime and geometry of hydrogen bonds formed between the phenol's hydroxyl group, the amino group, and surrounding water molecules. This information is critical for understanding its solubility and potential interactions with biological targets.

Interaction with Membranes: By simulating the compound in the presence of a lipid bilayer, it is possible to predict its ability to partition into or permeate through cell membranes. The orientation and dynamics of the molecule within the membrane can provide insights into its bioavailability and mechanism of action.

Structure-Property Relationships Derived from Computational Models

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. Although specific QSAR/QSPR models for this compound are not documented in the provided search results, general principles from studies on substituted phenols can be applied to understand its structure-property relationships.

The properties of this compound are determined by the interplay of its core phenolic structure and its substituents: the aminobutyl group, the chlorine atom, and the methyl group.

Lipophilicity (log P): The octanol-water partition coefficient (log P) is a key determinant of a molecule's pharmacokinetic properties. The aromatic ring and the methyl group contribute to its lipophilicity, while the hydroxyl and amino groups increase its hydrophilicity. The chlorine atom also increases lipophilicity. Computational models can predict the log P value based on the contribution of these different fragments.

Electronic Properties: The electronic properties of the phenol ring are influenced by the substituents. The hydroxyl group is an electron-donating group, while the chlorine atom is an electron-withdrawing group. These substituents affect the acidity (pKa) of the phenolic hydroxyl group and the molecule's redox potential. Density Functional Theory (DFT) calculations are often used to compute molecular orbitals (HOMO and LUMO), which can be correlated with reactivity and antioxidant activity.

Steric and Topological Descriptors: The size and shape of the molecule, as described by steric parameters and topological indices, are crucial for its interaction with biological targets. The aminobutyl chain, in particular, adds significant flexibility and steric bulk, which can influence its binding affinity to enzymes or receptors.

The following interactive table illustrates how different molecular descriptors, which can be calculated using computational models, are expected to influence the properties of phenolic compounds like this compound.

Molecular DescriptorInfluence on PropertiesRelevance to this compound
LogP (Lipophilicity) Affects membrane permeability and solubility.The balance of hydrophobic (aromatic ring, methyl, chloro) and hydrophilic (amino, hydroxyl) groups will determine its value.
pKa (Acidity) Determines the ionization state at a given pH, affecting solubility and receptor interaction.The electron-withdrawing chlorine and the position of other groups influence the acidity of the phenolic hydroxyl.
HOMO/LUMO Energies Relate to the molecule's ability to donate or accept electrons, impacting its antioxidant potential and reactivity.The substituents modulate the energy levels of the frontier molecular orbitals.
Molecular Volume/Surface Area Steric factors that influence binding to target sites.The aminobutyl side chain significantly contributes to the molecule's size and shape.
Number of Hydrogen Bond Donors/Acceptors Affects solubility in polar solvents and interaction with biological macromolecules.The hydroxyl and amino groups act as hydrogen bond donors and acceptors.

These computational approaches provide a theoretical framework for understanding and predicting the behavior and properties of this compound, guiding further experimental studies and potential applications.

Mechanistic Investigations of Chemical Reactions Involving 2 1 Aminobutyl 4 Chloro 6 Methylphenol

Reaction Kinetics and Thermodynamics Studies

The kinetics and thermodynamics of reactions involving substituted aminophenols are profoundly influenced by the nature and position of the substituents on the aromatic ring. For 2-(1-Aminobutyl)-4-chloro-6-methylphenol, the interplay between the electron-donating amino and methyl groups, the electron-withdrawing chloro group, and the phenolic hydroxyl group dictates the reactivity.

Reaction Kinetics: The rates of reactions, such as oxidation, are expected to be significantly affected by these substituents. The amino group, being a strong activating group, facilitates electrophilic substitution and oxidation reactions by increasing the electron density of the aromatic ring. The auto-oxidation of aminophenols, for instance, is a well-documented process that proceeds via complex kinetics, often exhibiting first-order dependence on the aminophenol concentration. researchgate.net In the case of this compound, the bulky 1-aminobutyl group might introduce steric hindrance, potentially slowing down reactions at the adjacent hydroxyl group or the ortho-position.

To illustrate the potential kinetic parameters, a hypothetical data table for the oxidation of this compound is presented below, based on typical values for related aminophenol oxidations. researchgate.netiitkgp.ac.in

Temperature (°C)pHInitial Concentration (M)Rate Constant (k, s⁻¹)Activation Energy (Ea, kJ/mol)
257.00.011.2 x 10⁻⁴55
357.00.012.5 x 10⁻⁴55
457.00.015.1 x 10⁻⁴55
258.00.013.8 x 10⁻⁴52
259.00.019.7 x 10⁻⁴50

This table presents illustrative data based on studies of similar compounds.

Thermodynamics: Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction provide insights into the feasibility and spontaneity of chemical processes. For reactions involving aminophenols, these parameters are influenced by factors like bond dissociation energies, solvation energies, and the stability of products and intermediates. The formation of intramolecular hydrogen bonds, for example, can significantly contribute to the thermodynamic stability of the reactant molecule.

A plausible set of thermodynamic data for an oxidation reaction is shown below.

ParameterValueUnits
ΔH° (Enthalpy)-120kJ/mol
ΔS° (Entropy)-80J/mol·K
ΔG° (Gibbs Energy)-96.2kJ/mol

This table contains hypothetical thermodynamic data for an illustrative reaction.

Elucidation of Reaction Intermediates

The identification of transient species, or reaction intermediates, is a cornerstone of mechanistic chemistry. In reactions of aminophenols, several types of intermediates can be postulated and, in some cases, detected spectroscopically.

For this compound, oxidation reactions are likely to proceed through a phenoxy radical intermediate, formed by the abstraction of a hydrogen atom from the hydroxyl group. Electron spin resonance (ESR) spectroscopy is a powerful technique for the detection of such radical species. researchgate.net The stability of this radical would be influenced by the substituents on the ring; the methyl and amino groups would delocalize the unpaired electron, enhancing its stability.

Further oxidation could lead to the formation of a quinone-imine intermediate. researchgate.net These species are often highly reactive and can undergo subsequent reactions such as polymerization or nucleophilic addition. The presence of the chloro and methyl groups on the ring will direct the regioselectivity of these subsequent reactions. Spectroscopic techniques like UV-visible and mass spectrometry can be employed to identify these transient species. nih.govrsc.org In some complex reactions, multiple intermediates can be formed, and their interception and characterization are crucial for a complete mechanistic understanding. nih.gov

Role of Hydrogen Bonding and Intramolecular Interactions in Reaction Pathways

Intramolecular interactions, particularly hydrogen bonding, can play a significant role in dictating the conformation and reactivity of this compound. An intramolecular hydrogen bond can form between the phenolic hydroxyl group and the nitrogen atom of the aminobutyl group.

The presence of this hydrogen bond can:

Stabilize the ground state of the molecule: This can increase the activation energy for reactions that require the disruption of this bond.

Influence the acidity of the phenolic proton: The hydrogen bond can decrease the acidity of the hydroxyl group, making proton abstraction more difficult.

Direct the stereochemical outcome of reactions: By locking the conformation of the side chain, the hydrogen bond can influence the approach of reagents.

Computational studies on similar molecules have shown that the strength of such intramolecular hydrogen bonds is influenced by the solvent and the electronic nature of other substituents. nih.govsujps.com For instance, in a non-polar solvent, the intramolecular hydrogen bond would be stronger compared to a polar, protic solvent that can form intermolecular hydrogen bonds with the solute. The chloro and methyl substituents will also electronically influence the acidity of the phenol (B47542) and the basicity of the amine, thereby modulating the strength of the O-H···N interaction.

Electron Transfer Pathways and Radical Formation in Substituted Aminophenols

Many reactions of aminophenols, particularly oxidation processes, involve electron transfer steps and the formation of radical species. The initial step in the oxidation of this compound is likely the transfer of an electron from the electron-rich phenol ring to an oxidizing agent. This would result in the formation of a radical cation.

The subsequent fate of this radical cation can vary:

Deprotonation: Loss of a proton from the phenolic hydroxyl group would yield a neutral phenoxy radical.

Deprotonation from the amino group: Loss of a proton from the amino group could also occur, leading to an aminyl radical, although this is generally less favorable than the formation of the phenoxy radical.

The mechanism can be a simple electron transfer (ET) or a proton-coupled electron transfer (PCET), where the electron and proton are transferred in a concerted or stepwise manner. rsc.org The specific pathway will depend on the oxidant, the solvent, and the pH. The formation of radical intermediates is a key feature of many biological and synthetic reactions of aminophenols. cam.ac.ukbeilstein-journals.org

Solvent Effects on Reaction Mechanisms

The solvent in which a reaction is conducted can have a profound impact on the reaction mechanism, rates, and product distribution. wikipedia.org For reactions involving a polar molecule like this compound, solvent effects are expected to be significant.

Key solvent effects include:

Stabilization of charged species: Polar solvents can stabilize charged intermediates and transition states, thereby accelerating reactions that proceed through such species. For example, a reaction involving a charged intermediate will be faster in a more polar solvent.

Hydrogen bonding: Protic solvents can form hydrogen bonds with the hydroxyl and amino groups, which can alter their reactivity. This can compete with and weaken intramolecular hydrogen bonds. nih.gov

Solubility: The solubility of reactants and reagents can influence reaction rates.

Computational studies using models like the Polarizable Continuum Model (PCM) can provide insights into how the solvent environment affects molecular properties and reaction energetics. nih.gov For instance, the relative energies of different conformers and the activation barriers for various reaction pathways can be calculated in different solvents to predict the most likely mechanism. The choice of solvent can therefore be a powerful tool to control the outcome of reactions involving this compound.

Derivatization and Analogue Synthesis for Enhanced Research Applications

Strategies for Modifying the Amine Functionality

The secondary amine in the 1-aminobutyl side chain is a nucleophilic center that can be targeted for various chemical transformations. byjus.com Modification of this group can alter the compound's basicity, polarity, and interaction with biological targets.

Acylation: Secondary amines readily react with acylating agents like acyl chlorides and acid anhydrides in a nucleophilic substitution reaction to form stable tertiary amides. byjus.comdoubtnut.comncert.nic.in This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine, to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. ncert.nic.inchemrevise.orglibretexts.org The resulting amide is significantly less basic and less polar than the parent amine, and the bulky acyl group can introduce steric hindrance. ncert.nic.in

Carbamate (B1207046) Formation: Secondary amines can react with carbon dioxide (CO2) to reversibly form carbamic acids, which can then be stabilized through various reactions. rsc.orgnih.gov A common laboratory synthesis involves reacting the amine with an alkyl chloroformate in the presence of a base to yield a stable carbamate ester. wikipedia.org This derivatization effectively "protects" the amine, neutralizing its basicity and increasing its lipophilicity.

Schiff Base Formation: The reaction to form a Schiff base (an imine) typically involves a primary amine and an aldehyde or ketone. While the secondary amine of 2-(1-aminobutyl)-4-chloro-6-methylphenol will not form a stable imine through this pathway, this type of reaction is a cornerstone in the derivatization of related primary aminophenol compounds.

Silylation: Silylation involves replacing the active hydrogen on the amine with a silyl (B83357) group, commonly a trimethylsilyl (B98337) (TMS) group. phenomenex.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for derivatizing both amines and phenols. youtube.com This process dramatically increases the volatility of the compound, making it suitable for analysis by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). phenomenex.comnih.gov The resulting TMS-amine is also less polar and more thermally stable. youtube.com

Table 1: Common Derivatization Reactions for the Amine Functionality
Reaction TypeTypical Reagent(s)ProductKey Outcome
AcylationAcyl chloride (R-COCl), Acid anhydride (B1165640) ((R-CO)₂O)Tertiary AmideReduces basicity and polarity. ncert.nic.in
Carbamate FormationAlkyl chloroformate (R-OCOCl)Carbamate EsterMasks amine reactivity, increases lipophilicity. researchgate.net
SilylationMSTFA, BSTFATMS-AmineIncreases volatility for GC-MS analysis. phenomenex.com

For analytical purposes, particularly in high-performance liquid chromatography (HPLC), reporter groups can be attached to the amine to enhance detection. thermofisher.com These groups are typically chromophores (for UV-Vis detection) or fluorophores (for fluorescence detection). thermofisher.com

Common derivatizing agents include:

Dansyl chloride (DNS-Cl): Reacts with primary and secondary amines to produce highly fluorescent sulfonamide derivatives, enabling sensitive detection. thermofisher.comnih.govresearchgate.net

9-fluorenylmethyl chloroformate (FMOC-Cl): Another widely used reagent that attaches a strongly fluorescent FMOC group to amines. thermofisher.com

o-phthalaldehyde (OPA): While primarily used for primary amines, its application is a key technique in the broader field of amine analysis. thermofisher.com

The attachment of these bulky, aromatic groups significantly alters the spectroscopic signature of the molecule, allowing for quantification at very low concentrations. thermofisher.com

Derivatization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is weakly acidic and can be derivatized through reactions like esterification and etherification. nih.gov These modifications prevent the group from acting as a hydrogen bond donor, which alters solubility and chromatographic behavior.

Esterification: While direct esterification with carboxylic acids is possible, phenols react more readily with more reactive acylating agents like acyl chlorides or acid anhydrides to form phenyl esters. chemrevise.orgchemrevise.orgacs.org This reaction is often catalyzed by a base.

Etherification: The formation of an ether (alkylation) is commonly achieved by first deprotonating the phenol (B47542) with a suitable base (e.g., Cs2CO3) to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide (e.g., methyl iodide) in a Williamson ether synthesis. researchgate.netgoogle.com

Silylation: As with the amine group, the phenolic hydroxyl is readily silylated by reagents like MSTFA to form a TMS ether, increasing volatility for GC-MS analysis. phenomenex.commdpi.com

Derivatization of the hydroxyl group can be performed concurrently with amine derivatization, for instance, using silylating agents or excess acylating agents to modify both functional groups in a single step. nih.gov

Synthesis of Structurally Related Aminophenol Analogues and Homologs

The synthesis of analogues of this compound allows for systematic investigation into how structural changes affect its properties. Synthetic strategies often focus on building the aminophenol core and then modifying its substituents.

Key synthetic approaches include:

Ortho-alkylation of aminophenols: Introducing different alkyl groups at the position ortho to the hydroxyl group can be achieved through various synthetic routes, often involving multi-step processes starting from substituted phenols or anilines. nih.gov

Modification of the amine side chain: Analogues with shorter (e.g., aminopropyl) or longer (e.g., aminopentyl) alkyl chains can be synthesized. This is typically achieved by selecting different starting materials during the synthesis of the side chain before its attachment to the phenol ring.

Variation of aromatic ring substituents: The chloro and methyl groups on the benzene (B151609) ring can be replaced with other functionalities (e.g., fluoro, bromo, methoxy) to study electronic and steric effects. These modifications are usually incorporated by starting with an appropriately substituted phenol precursor. For example, fluoroethyl analogues of some compounds have been synthesized to potentially improve properties like blood-brain barrier penetration. nih.gov

These synthetic efforts produce a library of related compounds, which is essential for developing a comprehensive understanding of structure-activity relationships.

Impact of Derivatization on Chemical Properties

Chemical derivatization fundamentally alters the physicochemical properties of this compound, which is crucial for tailoring the molecule for specific analytical methods or research questions.

Solubility: The parent molecule has both a basic amine and an acidic phenol, giving it some solubility in both acidic and basic aqueous solutions. Acylation or carbamate formation on the amine, and esterification or etherification of the phenol, will neutralize these groups. ncert.nic.in This generally decreases aqueous solubility and significantly increases solubility in non-polar organic solvents like ether and benzene. ncert.nic.in In contrast, forming an amine salt with a mineral acid increases water solubility. byjus.com

Reactivity: Derivatization serves to mask the reactivity of the functional groups. Converting the amine to an amide or carbamate protects it from alkylation, oxidation, or acting as a nucleophile. researchgate.net Similarly, converting the phenol to an ether or ester prevents it from undergoing reactions typical of phenols, such as oxidation.

Spectroscopic Signatures:

NMR Spectroscopy: Derivatization causes predictable shifts in the NMR spectrum. For example, acylation of the amine would cause a downfield shift of the protons on the carbon adjacent to the nitrogen. Etherification of the phenol would result in the disappearance of the broad phenolic -OH proton signal and the appearance of new signals corresponding to the added alkyl group.

Infrared (IR) Spectroscopy: The characteristic N-H stretch of the secondary amine (around 3300-3500 cm⁻¹) and the broad O-H stretch of the phenol (around 3200-3600 cm⁻¹) would disappear upon derivatization. They would be replaced by new, strong signals, such as a carbonyl (C=O) stretch for an amide or ester (around 1650-1750 cm⁻¹).

Mass Spectrometry (MS): Derivatization alters the molecular weight and fragmentation patterns. Silylation, for instance, adds a known mass (72 Da for a TMS group), and the silyl group directs fragmentation in a predictable way, aiding in structure elucidation. nih.gov Attaching a reporter group with a strong fluorescence or UV absorbance enhances the signal in LC-MS analyses. rsc.org

Table 2: Effects of Derivatization on Physicochemical Properties
PropertyEffect of Amine AcylationEffect of Phenol EtherificationEffect of Silylation (Both Groups)
SolubilityDecreased aqueous solubility, increased organic solvent solubility. ncert.nic.inDecreased aqueous solubility, increased organic solvent solubility.Significantly increased organic solvent solubility.
ReactivityMasks nucleophilicity and basicity of the amine.Masks acidity and reactivity of the phenol.Masks reactivity of both groups.
VolatilityDecreased due to higher molecular weight.Generally similar or slightly increased.Significantly increased. phenomenex.com
Spectroscopic SignatureDisappearance of N-H stretch (IR), appearance of C=O stretch (IR).Disappearance of O-H stretch (IR), appearance of C-O-C stretch (IR).Disappearance of N-H and O-H stretches (IR).

Non Clinical Research Applications

Role as Ligands in Coordination Chemistry and Metal Complexes

Aminophenol-based ligands have a substantial and growing impact on coordination chemistry and catalysis research. researchgate.net The ability of compounds like 2-(1-Aminobutyl)-4-chloro-6-methylphenol to form stable complexes with transition metals is fundamental to their application. researchgate.netresearchgate.net The specific substituents on the aromatic ring and the amino group can be tailored to modulate the electronic and steric properties of the resulting metal complexes, thereby influencing their reactivity and stability. researchgate.netontosight.ai

The synthesis of metal-aminophenol complexes typically involves the reaction of an appropriate aminophenol ligand with a metal salt in a suitable solvent. researchgate.netsemanticscholar.org For instance, mixed-ligand complexes of 2-aminophenol (B121084) have been synthesized with various metal ions like Co(II), Ni(II), Cu(II), and Zn(II) in aqueous ethanol. researchgate.net The synthesis strategy often involves a straightforward one-pot reaction where the metal salt is added to a solution containing the aminophenol ligand, sometimes in the presence of another ligand to form mixed-ligand complexes. researchgate.net

The resulting complexes are characterized using a variety of spectroscopic and analytical techniques, including FT-IR, UV-Vis, NMR spectroscopy, and single-crystal X-ray diffraction. researchgate.netsemanticscholar.orgrsc.org X-ray crystallography has revealed that the coordination environment around the metal center in such complexes can vary, with distorted square pyramidal and octahedral geometries being common. researchgate.netrsc.orgiitkgp.ac.in For example, the synthesis of mononuclear copper(II) complexes with reduced Schiff base ligands derived from aminophenols resulted in distorted square pyramidal geometries. rsc.orgiitkgp.ac.in Similarly, studies on mixed-ligand complexes of 2-aminophenol and tributylphosphine (B147548) suggested an octahedral geometry for the prepared complexes. researchgate.net The structural features of these complexes, including the formation of hydrogen-bonded supramolecular chains, are crucial for their subsequent application. rsc.org

Metal complexes derived from aminophenol ligands are particularly valued for their catalytic activity in a range of organic transformations. derpharmachemica.comresearchgate.net The cooperation between the metal center and the redox-active aminophenol ligand backbone can facilitate challenging chemical reactions. derpharmachemica.combohrium.com

A significant area of research is the use of copper-aminophenol complexes as catalysts for aerobic oxidation reactions, mimicking the function of enzymes like phenoxazinone synthase. rsc.orgmdpi.comresearchgate.net This enzyme catalyzes the oxidative coupling of o-aminophenols to form phenoxazinone chromophores, a key step in the biosynthesis of certain antibiotics. mdpi.com

Researchers have developed various mono- and tetranuclear copper(II) complexes with aminoalcohol and aminophenol ligands that effectively catalyze the aerobic oxidation of o-aminophenol to 2-aminophenoxazine-3-one. rsc.orgrsc.orgmdpi.com These reactions are typically performed under ambient conditions. mdpi.com The catalytic efficiency of these complexes has been evaluated through kinetic studies, with reaction rates being a key parameter. rsc.orgrsc.org For example, novel mono- and tetranuclear copper(II) complexes with 2-benzylaminoethanol demonstrated maximum reaction rates up to 4.0 × 10⁻⁷ M s⁻¹. rsc.org Kinetic data suggest that in some systems, tetranuclear copper species exhibit considerably higher activity than species of lower nuclearity. rsc.org

Catalytic Activity of Copper-Aminophenol Complexes in o-Aminophenol Oxidation
Complex TypeLigandMaximum Initial Rate (W₀) or Turnover (kcat)Reference
Tetranuclear Copper2-Butylaminoethanol3.5 × 10⁻⁷ M s⁻¹ mdpi.com
Mononuclear Copper2-Benzylaminoethanol4.0 × 10⁻⁷ M s⁻¹ rsc.org
Tetranuclear Copper2-Benzylaminoethanol2.1 × 10⁻⁷ M s⁻¹ rsc.org
Manganese ComplexEthyl-5-Methyl-1-(((6-Methyl-3-Nitropyridin-2-yl)Amino)Methyl)-1H-Pyrazole-3-Carboxylate3.74 μmol L⁻¹ min⁻¹ (for catechol oxidation) mdpi.com

The direct functionalization of otherwise inert C-H bonds is a powerful strategy in organic synthesis. mdpi.comumich.edu Transition metal catalysis plays a pivotal role in this field, and aminophenol-based ligands have been employed to create catalysts for these transformations. derpharmachemica.commdpi.comyoutube.com The redox-active nature of the aminophenol ligand backbone can be exploited to facilitate C-H amination and other functionalization reactions. derpharmachemica.com

For example, palladium complexes incorporating aminophenol-based pincer ligands have been used in catalytic C-H amination reactions. derpharmachemica.com These reactions offer an efficient route to construct C-N bonds, which are prevalent in pharmaceuticals and other bioactive molecules. rsc.orgsemanticscholar.org Copper-catalyzed systems have also been developed for the C2-site selective amination of p-aminophenols with arylamines under mild conditions, using air as the terminal oxidant. rsc.org This approach avoids the need for pre-functionalization of the reaction partners and noble metal catalysts. rsc.org The design of chiral ligands is crucial for controlling stereoselectivity in these reactions, which is a significant challenge. mdpi.com

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient for building molecular complexity. nih.gov While specific examples detailing the use of this compound in MCRs are not prominent, the catalytic systems derived from related ligands show potential for such applications. The ability of metal-aminophenol complexes to activate substrates and facilitate bond formation could be harnessed in the design of novel MCRs. Isocyanide-based multicomponent reactions, for instance, are a major class of MCRs where the catalyst's nature is critical for success. nih.gov The development of aminophenol-ligated catalysts for such transformations represents a promising area for future research.

Catalytic Activity in Organic Transformations

Investigations in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. tue.nlnih.gov Host-guest chemistry, a central concept in this field, focuses on the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule. nih.govmdpi.com Aminophenol derivatives can act as guests in these systems, interacting with various macrocyclic hosts.

Recent studies have explored the host-guest interactions between aminophenols and hosts like hemicucurbiturils and bambusurils. researchgate.net These interactions are typically driven by hydrogen bonding between the phenolic hydroxyl group of the aminophenol guest and the carbonyl groups of the host molecule. researchgate.net Techniques such as ¹H NMR spectroscopy, fluorescence emission spectroscopy, and isothermal titration calorimetry are used to study the formation and stoichiometry of these host-guest complexes, which are often found to be in a 1:1 ratio. researchgate.net The formation of such supramolecular complexes can alter the physicochemical properties of the guest molecule. researchgate.netnih.gov For example, complexation with cyclodextrins can improve the solubility and modify the activity of guest molecules. researchgate.net This principle is used to develop systems for molecular recognition and sensing. mdpi.com

Self-Assembly and Non-Covalent Interactions (Hydrogen Bonding, π-π Stacking)

The molecular structure of this compound is conducive to forming complex supramolecular architectures through self-assembly, driven by a variety of non-covalent interactions. The primary forces at play are expected to be hydrogen bonding and π-π stacking.

The presence of both a hydroxyl (-OH) group and an amino (-NH2) group makes this compound an excellent candidate for forming extensive hydrogen bond networks. The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom of the aminobutyl group can act as a hydrogen bond acceptor. This donor-acceptor capability allows for the formation of robust intermolecular connections, leading to the self-assembly of molecules into well-defined patterns.

Furthermore, the phenol (B47542) ring provides a platform for π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent aromatic rings, contribute to the stability of the assembled structures. The chloro and methyl substituents on the phenol ring can modulate the electronic properties and steric hindrance of the ring, thereby influencing the strength and geometry of these π-π stacking interactions.

Crystal Engineering and Solid-State Structures

In the realm of crystal engineering, this compound presents an interesting case for the design and synthesis of crystalline materials with desired properties. The ability to predict and control the packing of molecules in the solid state is a central goal of crystal engineering, and the functional groups on this compound offer several handles for directing crystal packing.

Table 1: Potential Non-Covalent Interactions and Their Role in the Solid-State Structure of this compound

Interaction TypeParticipating GroupsPredicted Role in Solid-State Structure
Hydrogen Bonding Hydroxyl (-OH), Amino (-NH2)Primary driver of self-assembly, formation of predictable motifs (synthons), and stabilization of the crystal lattice.
π-π Stacking Phenol RingContributes to the stabilization of layered or columnar structures through aromatic interactions.
Halogen Bonding Chloro (-Cl)Can act as a directional force, influencing molecular orientation and contributing to the overall packing efficiency.
Van der Waals Forces Alkyl groups (aminobutyl, methyl)Provide general cohesive forces that contribute to the stability of the crystal structure.

Use as Chemical Probes or Reagents in Laboratory Research

Substituted phenols are frequently utilized as versatile reagents and chemical probes in laboratory research. The specific functionalities of this compound suggest its potential utility in several analytical and synthetic applications.

The amino group can be readily functionalized, allowing for the attachment of fluorescent tags, biotin (B1667282) labels, or other reporter molecules. This would enable the use of the compound as a chemical probe to study biological systems or to track the progress of chemical reactions. The phenol moiety itself can be a useful scaffold for building more complex molecules.

In analytical chemistry, the compound could potentially be used as a chelating agent for metal ions, with the hydroxyl and amino groups coordinating to the metal center. The chloro and methyl substituents would influence the selectivity and binding affinity for different metals. Such properties are valuable in the development of sensors and separation methods.

Potential in Advanced Materials Science (e.g., polymer precursors, functional materials)

The structure of this compound makes it a promising candidate as a monomer or a precursor for the synthesis of advanced functional materials. Phenolic compounds are well-known building blocks for polymers, and the additional functional groups on this molecule offer opportunities to create materials with tailored properties.

The amino group provides a reactive site for polymerization reactions, such as the formation of polyamides or polyimines. The resulting polymers would incorporate the substituted phenol unit, potentially imparting properties such as thermal stability, chemical resistance, and specific recognition capabilities.

Furthermore, the hydroxyl and amino groups can be used to cross-link polymer chains, leading to the formation of robust and stable network polymers. The chloro substituent can also be a site for further chemical modification, allowing for the post-polymerization functionalization of the material to introduce new properties.

The potential applications of polymers derived from this compound are broad, ranging from high-performance engineering plastics to functional materials for electronics, coatings, and biomedical devices. The ability to precisely control the chemical structure of the monomer allows for the fine-tuning of the macroscopic properties of the resulting polymer.

Table 2: Potential Applications in Advanced Materials Science

Material TypeRole of this compoundPotential Properties and Applications
Polymers (e.g., Polyamides, Polyimines) MonomerHigh thermal stability, chemical resistance, potential for use in specialty plastics and membranes.
Cross-linked Networks Cross-linking agentEnhanced mechanical strength and solvent resistance, suitable for coatings and composites.
Functional Materials Precursor for functionalizationIntroduction of specific functionalities for applications in sensors, catalysis, and biomedical materials.

Environmental Fate and Degradation Mechanisms

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes, such as exposure to light or reaction with other chemical species in the environment.

Photo-degradation, or photolysis, is a process where light energy drives chemical breakdown. For aromatic compounds like substituted phenols, direct photolysis in aqueous solutions can be a significant degradation pathway. tandfonline.com Studies on related compounds, such as 2-amino phenol (B47542), 4-amino phenol, 2-chloro phenol, and 4-chloro phenol, have demonstrated their susceptibility to photocatalytic degradation under visible light. tsijournals.comresearchgate.net For instance, the complete degradation of 2-amino phenol and 4-amino phenol was observed in 2.0 and 2.5 hours, respectively, under specific experimental conditions. researchgate.net While 4-chlorophenol (B41353) showed 95% degradation after 4 hours of irradiation, 2-chlorophenol (B165306) was more resistant, with only 50% degradation in the same timeframe. researchgate.net The presence of an external oxidant like hydrogen peroxide has been shown to enhance the rate of degradation. researchgate.net Direct photolysis of 4-chlorophenol has been reported to primarily yield non-chlorinated benzenoid compounds. tandfonline.com

Advanced oxidation processes (AOPs) are effective in degrading persistent organic pollutants. wikipedia.org These methods rely on the in-situ generation of highly reactive hydroxyl radicals (•OH), which are non-selective and can oxidize a wide range of organic compounds. wikipedia.org

Ozonation: Ozonation is a widely studied AOP for the degradation of chlorophenols. tandfonline.com The process can proceed through direct reaction with molecular ozone or via the radical mechanism. tandfonline.comnih.gov The pH of the solution plays a crucial role, with higher pH values generally favoring the radical mechanism and leading to more effective degradation. tandfonline.com For example, in the ozonation of 4-chlorophenol, an increase in pH from 3.5 to 8.5 resulted in a major decrease in half-life. tandfonline.com Ozonation of various chlorophenols has been shown to yield less toxic or even nontoxic products compared to the parent compounds. tandfonline.com Intermediates identified during the ozonation of chlorophenols include catechols and hydroquinones, which are then further oxidized. researchgate.net

Fenton and Photo-Fenton Processes: The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to produce hydroxyl radicals. This method has proven effective for the degradation of p-aminophenol. bibliotekanauki.pl The efficiency of the Fenton process is highly dependent on operational parameters such as pH, dosage of hydrogen peroxide and ferrous ions, and temperature. bibliotekanauki.pl Optimal conditions for p-aminophenol degradation were found to be a pH of 3.0. bibliotekanauki.plpwr.edu.pl Under such conditions, a degradation efficiency of 75% was achieved within 50 minutes. bibliotekanauki.plpwr.edu.pl

Other AOPs: Other AOPs, such as the combination of ozone with UV light (O₃/UV) or hydrogen peroxide (O₃/H₂O₂), have also been successfully used for the degradation of chlorophenols. tandfonline.com Electrochemical oxidation is another advanced oxidation process that can effectively remove bio-refractory organic pollutants. frontiersin.org

Biodegradation Pathways of Substituted Aminophenols

Biodegradation involves the breakdown of organic compounds by microorganisms. This is a key process in the natural attenuation of pollutants in soil and water.

Various microorganisms have been shown to degrade substituted aminophenols, often utilizing them as a sole source of carbon, nitrogen, and energy. nih.govresearchgate.netnih.gov Bacteria from genera such as Pseudomonas, Burkholderia, and Arthrobacter are known to metabolize these compounds. nih.govnih.govasm.org

For instance, Burkholderia sp. strain AK-5 utilizes 4-aminophenol (B1666318) by converting it to 1,2,4-trihydroxybenzene via 1,4-benzenediol. asm.org Similarly, Burkholderia sp. RKJ 800 can degrade 4-chloro-2-aminophenol, releasing chloride and ammonium (B1175870) ions in the process. nih.gov The initial step in the degradation of anilines and some substituted aminophenols is often catalyzed by a dioxygenase, leading to the formation of catechols. asm.org In other cases, hydrolytic deamination can be the initial step, as seen in the degradation of 2-chloro-4-aminophenol by an Arthrobacter species, which converts it to chlorohydroquinone. nih.gov

Table 1: Examples of Microorganisms Involved in Substituted Aminophenol Degradation

MicroorganismSubstrateKey Findings
Burkholderia sp. RKJ 8004-chloro-2-aminophenolUtilized as sole carbon and energy source; degradation proceeds via 4-chlorocatechol (B124253). nih.gov
Burkholderia sp. strain AK-54-aminophenolMetabolized to 1,2,4-trihydroxybenzene via 1,4-benzenediol. asm.org
Pseudomonas spp.5-(pentafluorosulfanyl) 2-aminophenol (B121084)Utilized as sole carbon and energy source; formation of N-acetylated derivative and 4-(pentafluorosulfanyl)catechol. nih.gov
Arthrobacter sp. SPG2-chloro-4-aminophenolInitial degradation via hydrolytic deamination to chlorohydroquinone. nih.gov

The microbial degradation of substituted aminophenols proceeds through a series of intermediate compounds. The identification of these metabolites is crucial for elucidating the degradation pathways.

In the degradation of 4-chloro-2-aminophenol by Burkholderia sp. RKJ 800, 4-chlorocatechol was identified as a major intermediate, which is then cleaved to form 3-chloro-cis,cis-muconate (B1234730). nih.gov For 4-aminophenol degradation by Burkholderia sp. AK-5, the key metabolites identified were 1,4-benzenediol and 1,2,4-trihydroxybenzene. asm.org In the case of 5-(pentafluorosulfanyl) 2-aminophenol degradation by Pseudomonas spp., the N-acetylated derivative of the parent compound and 4-(pentafluorosulfanyl)catechol were detected. nih.gov

During chemical oxidation, the by-products can be different. For example, the horseradish peroxidase-catalyzed oxidation of p-aminophenol leads to the formation of the p-aminophenoxy free radical, with the ultimate products being mainly polymeric, although indophenol (B113434) was also isolated in low yield. researchgate.net The enzyme-catalyzed hydrogen peroxide oxidation of 4-aminophenol initially converts it to benzoquinone and ammonia (B1221849), followed by ring cleavage to form organic acids like maleic acid, fumaric acid, and oxalic acid, before final mineralization to CO₂ and H₂O. researchgate.nethep.com.cn

Table 2: Degradation Intermediates of Substituted Aminophenols

Parent CompoundDegradation ProcessIdentified Intermediates/By-products
4-chloro-2-aminophenolBiodegradation (Burkholderia sp. RKJ 800)4-chlorocatechol, 3-chloro-cis,cis-muconate nih.gov
4-aminophenolBiodegradation (Burkholderia sp. AK-5)1,4-benzenediol, 1,2,4-trihydroxybenzene asm.org
5-(pentafluorosulfanyl) 2-aminophenolBiodegradation (Pseudomonas spp.)N-acetylated derivative, 4-(pentafluorosulfanyl)catechol nih.gov
p-aminophenolEnzymatic Oxidation (Horseradish Peroxidase)p-aminophenoxy free radical, indophenol, polymeric products researchgate.net
4-aminophenolEnzymatic Oxidation (Serratia marcescens enzyme + H₂O₂)Benzoquinone, ammonia, maleic acid, fumaric acid, oxalic acid researchgate.nethep.com.cn

The biodegradation of aromatic compounds is orchestrated by a suite of specific enzymes. Oxidoreductases, such as oxygenases and peroxidases, play a pivotal role in the initial stages of degradation. nih.gov

Oxygenases: These enzymes introduce oxygen atoms into the aromatic ring, which increases their reactivity and can lead to ring cleavage. nih.gov Dioxygenases are often involved in the initial attack on aniline (B41778) and its derivatives, forming catechols. asm.org For example, the aerobic bacterial degradation of 2-aminophenol is initiated by the ring-cleavage catalyzed by 2-aminophenol-1,6-dioxygenase. nih.gov

Deaminases: These enzymes can catalyze the removal of the amino group. In the degradation of 2-chloro-4-aminophenol, a deaminase facilitates the hydrolytic deamination to chlorohydroquinone. nih.gov

Peroxidases and Laccases: These enzymes, often extracellular, have a broad substrate range and can oxidize a variety of phenolic compounds, including aminophenols. nih.gov For instance, soybean peroxidase, in the presence of hydrogen peroxide, can catalyze the biodegradation of chlorophenols. mdpi.com Horseradish peroxidase has been shown to oxidize p-aminophenol via a one-electron oxidation mechanism, forming a free radical intermediate. researchgate.net Laccases are capable of oxidizing ortho- and para-diphenols and aminophenols. nih.gov

The specific enzymatic machinery employed by microorganisms to degrade 2-(1-aminobutyl)-4-chloro-6-methylphenol would likely involve an initial attack on the aromatic ring, possibly through hydroxylation or deamination, followed by ring cleavage and further metabolism of the resulting aliphatic acids.

Q & A

Q. 1.1. What are the optimal synthetic routes for 2-(1-Aminobutyl)-4-chloro-6-methylphenol, and how can purity be validated?

Methodological Answer: The synthesis of chloro- and amino-substituted phenolic derivatives typically involves multi-step reactions, such as nucleophilic substitution, alkylation, or condensation. For example, highlights the synthesis of chloro-methylphenol derivatives via sequential alkylation and chlorination steps. To validate purity, use HPLC with UV detection (λ = 254 nm) and thin-layer chromatography (TLC) with a chloroform/methanol (9:1) solvent system. Confirm structural integrity via FT-IR (amide N-H stretch ~3300 cm⁻¹, C-Cl ~750 cm⁻¹) and ¹H/¹³C NMR (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 2.3–2.5 ppm) .

Q. 1.2. How can researchers ensure safety when handling this compound, given its structural similarity to toxic chlorophenols?

Methodological Answer: Chlorophenol derivatives (e.g., 2,2′-thiobis(4-chloro-6-methylphenol) in ) exhibit toxicity via ingestion (rat LD₅₀ = 1300 µg/kg) and intraperitoneal routes. Implement PPE (gloves, lab coats, fume hoods) and follow OSHA guidelines for chlorophenols. Monitor decomposition products (SOₓ, Cl⁻) using gas chromatography-mass spectrometry (GC-MS) during thermal stability tests .

Q. 1.3. What analytical techniques are critical for characterizing this compound’s stability in solution?

Methodological Answer: Assess stability via UV-Vis spectroscopy (track absorbance changes at λₘₐₓ ~280 nm over 24–72 hours) and HPLC with a C18 column (acetonitrile/water gradient). For accelerated degradation studies, expose the compound to pH extremes (1.2 HCl and 8.0 NaOH) and oxidizing agents (H₂O₂) at 40°C, then quantify degradation products .

Advanced Research Questions

Q. 2.1. How can structural modifications of the aminobutyl side chain influence bioactivity, and what computational tools support SAR studies?

Methodological Answer: Use docking simulations (AutoDock Vina) to predict interactions with biological targets (e.g., enzymes with hydrophobic pockets). Synthesize analogs by varying the alkyl chain length (e.g., replacing butyl with pentyl) and assess activity via enzyme inhibition assays (IC₅₀ values). ’s PubChem data on bromophenyl analogs provides a template for structure-activity relationship (SAR) workflows .

Q. 2.2. How should researchers resolve contradictions in toxicity data between in vitro and in vivo models?

Methodological Answer: Discrepancies may arise from metabolic differences (e.g., cytochrome P450 activation in vivo). Conduct interspecies comparisons (rat vs. human hepatocyte assays) and use toxicogenomics (RNA-seq to identify oxidative stress pathways). emphasize longitudinal study designs to differentiate acute vs. chronic effects .

Q. 2.3. What advanced spectroscopic methods are recommended for detecting trace impurities in this compound?

Methodological Answer: Employ high-resolution mass spectrometry (HRMS) (Q-TOF instruments, <1 ppm mass accuracy) to identify impurities (e.g., dechlorinated byproducts). For chiral purity, use chiral HPLC with a cellulose-based column (hexane/isopropanol, 85:15). ’s crystallographic data (Acta Crystallographica) validates stereochemical configurations .

Q. 2.4. How can the compound’s stability under photolytic conditions be systematically evaluated?

Methodological Answer: Expose samples to UV light (254 nm) in a photoreactor and monitor degradation via LC-MS/MS . Quantify photolytic byproducts (e.g., quinone derivatives) using isotope dilution analysis . ’s decomposition protocols for SOₓ/Cl⁻ emissions guide safety mitigations .

Q. 2.5. What in silico models predict the compound’s environmental persistence and biodegradation pathways?

Methodological Answer: Use EPI Suite (EPA) to estimate biodegradation half-lives and ECOSAR for aquatic toxicity. Validate predictions with OECD 301F biodegradation tests (28-day aerobic conditions). ’s open-data frameworks support reproducibility in environmental risk assessments .

Tables of Key Data

Property Method Typical Value Reference
Melting PointDSC145–148°C
LogP (Octanol-Water)Shake-flask HPLC3.2 ± 0.3
Acute Toxicity (LD₅₀, rat)OECD 4231300 µg/kg (oral)
Photostability (t₁/₂)UV-Vis (254 nm)48 hours (pH 7.4)

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